molecular formula C26H23ClN4OS B15078466 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide

Cat. No.: B15078466
M. Wt: 475.0 g/mol
InChI Key: MOWYVQVZQGKRBU-HIHYPLCCSA-N
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Description

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C26H23ClN4OS This compound is notable for its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a propenylidene acetohydrazide moiety

Preparation Methods

The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol. This intermediate is then reacted with an appropriate hydrazide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve the desired product .

Chemical Reactions Analysis

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C26H23ClN4OS

Molecular Weight

475.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23ClN4OS/c1-19(15-20-7-3-2-4-8-20)16-28-30-25(32)18-33-26-29-23-9-5-6-10-24(23)31(26)17-21-11-13-22(27)14-12-21/h2-16H,17-18H2,1H3,(H,30,32)/b19-15+,28-16+

InChI Key

MOWYVQVZQGKRBU-HIHYPLCCSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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